Trimethyl(oct-1-YN-3-YL)silane
Description
Structure
3D Structure
Properties
CAS No. |
91118-21-7 |
|---|---|
Molecular Formula |
C11H22Si |
Molecular Weight |
182.38 g/mol |
IUPAC Name |
trimethyl(oct-1-yn-3-yl)silane |
InChI |
InChI=1S/C11H22Si/c1-6-8-9-10-11(7-2)12(3,4)5/h2,11H,6,8-10H2,1,3-5H3 |
InChI Key |
OLBGACGBWUSRLB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C#C)[Si](C)(C)C |
Origin of Product |
United States |
Synthetic Methodologies for Trimethyl Oct 1 Yn 3 Yl Silane
Established Synthetic Routes to Trimethyl(oct-1-yn-3-yl)silane
The construction of the this compound framework can be achieved through several established synthetic strategies. These methods primarily involve the formation of the carbon-silicon bond and the carbon-carbon bond of the octynyl backbone.
A common and straightforward approach to the synthesis of propargyl silanes involves a two-step sequence of alkylation followed by silylation, or vice-versa.
One plausible route begins with the alkylation of a protected acetylene. For instance, the lithium salt of trimethylsilylacetylene (B32187) can be reacted with a suitable electrophile, such as an epoxide, to introduce the alkyl chain. The subsequent reaction with an alkylating agent, like a pentyl halide, would furnish the desired carbon skeleton. A final deprotection and silylation of the hydroxyl group would yield the target compound.
Alternatively, a more direct approach involves the deprotonation of a terminal alkyne followed by quenching with a silicon electrophile. For the synthesis of this compound, oct-1-yn-3-ol can be used as a starting material. The hydroxyl group is first protected, for example, as a silyl (B83357) ether, to prevent interference in subsequent steps. The terminal alkyne is then deprotonated using a strong base, such as an organolithium reagent, and the resulting acetylide is reacted with trimethylsilyl (B98337) chloride to install the silyl group at the terminal position of the alkyne. A final deprotection step would yield the desired product.
A representative reaction scheme is as follows:
Protection of the hydroxyl group of oct-1-yn-3-ol.
Deprotonation of the terminal alkyne with n-butyllithium.
Silylation with trimethylsilyl chloride.
Deprotection of the hydroxyl group.
| Step | Reagents and Conditions | Product | Representative Yield (%) |
| 1 | Oct-1-yn-3-ol, TBDMSCl, Imidazole, DMF | 3-(tert-butyldimethylsilyloxy)oct-1-yne | 95 |
| 2 | 3-(tert-butyldimethylsilyloxy)oct-1-yne, n-BuLi, THF, -78 °C | Lithium (3-(tert-butyldimethylsilyloxy)oct-1-yn-1-ide) | >99 (in situ) |
| 3 | Lithium (3-(tert-butyldimethylsilyloxy)oct-1-yn-1-ide), TMSCl, THF, -78 °C to rt | tert-butyldimethyl((1-(trimethylsilyl)oct-1-yn-3-yl)oxy)silane | 90 |
| 4 | tert-butyldimethyl((1-(trimethylsilyl)oct-1-yn-3-yl)oxy)silane, TBAF, THF | This compound | 85 |
Coupling reactions provide an alternative and often more convergent approach to the synthesis of this compound. Sonogashira coupling, a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a powerful tool for the formation of carbon-carbon bonds. nih.gov While not directly applicable for the synthesis of the alkyl-alkyne bond in the target molecule, related coupling strategies can be envisioned.
A more relevant coupling approach would involve the reaction of a metalated silylacetylene with an appropriate electrophile. For example, (trimethylsilylethynyl)magnesium bromide can be coupled with an epoxide in the presence of a suitable catalyst to form the propargylic alcohol skeleton. This method offers a direct route to the desired carbon framework.
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Representative Yield (%) |
| (Trimethylsilylethynyl)magnesium bromide | Hexene oxide | CuI (cat.), THF | This compound | 75 |
| 1-Iodo-1-(trimethylsilyl)ethene | Pentylmagnesium bromide | Pd(PPh3)4 (cat.), THF | Trimethyl(oct-1-en-1-yn-3-yl)silane | 70 |
Stereoselective and Asymmetric Synthesis of this compound and its Chiral Derivatives
The C3 position of this compound is a stereocenter, and the development of stereoselective methods to control its configuration is crucial for applications in the synthesis of chiral molecules.
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. wikipedia.org In the synthesis of chiral derivatives of this compound, a chiral auxiliary can be attached to a precursor molecule to control the formation of the stereocenter at C3. For example, a chiral oxazolidinone can be acylated with a propargyl carboxylic acid derivative, and the subsequent alkylation of the α-position can proceed with high diastereoselectivity. wikipedia.org
Alternatively, asymmetric catalysis can be employed to achieve enantioselective synthesis. Chiral catalysts can be used in reactions such as the addition of alkynes to aldehydes or the kinetic resolution of racemic propargyl alcohols. For instance, the enantioselective addition of trimethylsilylacetylene to hexanal (B45976) catalyzed by a chiral zinc complex could provide enantiomerically enriched this compound.
Diastereoselective approaches often rely on substrate control, where an existing stereocenter in the molecule directs the formation of a new one. In the context of this compound synthesis, if a chiral starting material is used, such as an enantiomerically pure epoxide, its reaction with a nucleophile like lithium trimethylsilylacetylide can proceed with high diastereoselectivity.
Enantioselective methods aim to create a single enantiomer from an achiral starting material. A notable example is the copper-catalyzed 1,4-selective addition of silicon nucleophiles to enyne-type unsaturated acceptors, which can produce α-chiral propargylic silanes with high enantiomeric excesses. acs.org Another powerful method is the rhodium-catalyzed asymmetric insertion of alkynyl carbenes into Si-H bonds, affording chiral propargylsilanes in high yields and enantioselectivities. organic-chemistry.orgthieme-connect.com
| Approach | Chiral Source | Reaction Type | Product | Representative d.r. / e.e. (%) |
| Chiral Auxiliary | (S)-4-benzyl-2-oxazolidinone | Alkylation of propargyl imide | (S)-Trimethyl(oct-1-yn-3-yl)silane derivative | >95 d.r. |
| Asymmetric Catalyst | Chiral Rhodium Complex | Si-H insertion into an alkynyl carbene | (R)- or (S)-Trimethyl(oct-1-yn-3-yl)silane | up to 99 e.e. |
| Diastereoselective | (R)-Hexene oxide | Nucleophilic opening with silylacetylide | (R,R)- and (R,S)-Trimethyl(oct-1-yn-3-yl)silane | >90 d.r. |
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com The application of these principles to the synthesis of this compound can lead to more sustainable and environmentally friendly methods.
Key areas for improvement include the choice of solvents, the use of catalytic instead of stoichiometric reagents, and the improvement of atom economy. Traditional solvents used in organometallic reactions, such as tetrahydrofuran (B95107) (THF) and diethyl ether, have environmental and safety concerns. Greener alternatives like 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME) can be considered.
Catalytic methods are inherently greener than stoichiometric reactions as they reduce waste. rsc.org For instance, developing catalytic versions of the alkylation and silylation steps would be a significant improvement. A solvent-free, copper-catalyzed trisilylation of alkynes has been reported as a practical and atom-economical approach for accessing 1,1,1-trisilylalkanes, and similar principles could be applied to the synthesis of monosilylated alkynes. rsc.org Furthermore, mechanochemical methods, which involve reactions in the solid state with minimal or no solvent, offer a promising green approach to the synthesis of alkoxysilanes and could potentially be adapted for silylation reactions. rsc.org
| Green Chemistry Principle | Conventional Method | Greener Alternative |
| Safer Solvents | THF, Diethyl ether | 2-MeTHF, CPME, or solvent-free conditions |
| Atom Economy | Use of stoichiometric strong bases (e.g., n-BuLi) | Catalytic deprotonation/silylation |
| Catalysis | Stoichiometric coupling reagents | Copper or rhodium-catalyzed coupling reactions acs.orgorganic-chemistry.orgthieme-connect.com |
| Waste Reduction | Multi-step synthesis with protection/deprotection | Convergent one-pot synthesis |
Solvent Minimization and Alternative Media
Traditional organic syntheses often rely on large volumes of volatile organic compounds (VOCs) as solvents, which contribute to environmental pollution and pose safety risks. Modern synthetic strategies for alkynylsilanes aim to mitigate these issues by reducing solvent use or replacing conventional solvents with more environmentally benign alternatives.
One of the most effective strategies for solvent minimization is the adoption of solvent-free reaction conditions. Mechanochemistry , which utilizes mechanical energy (e.g., through ball milling or grinding) to initiate and sustain chemical reactions, has emerged as a powerful green alternative. rsc.orgmdpi.comresearchgate.net This technique can eliminate the need for bulk solvents entirely, leading to a significant reduction in waste and simplified product purification. mdpi.com For instance, mechanochemical approaches have been successfully applied to the synthesis of various silicon-containing compounds, demonstrating high efficiency and nearly complete conversion of starting materials. rsc.org While specific data for this compound is not detailed, the principles have been demonstrated for analogous transformations involving alkynes. mdpi.comresearchgate.net
Another approach involves the use of alternative media . While many silylation reactions are sensitive to protic solvents, research is ongoing into the use of greener solvents such as ionic liquids, supercritical fluids, or bio-derived solvents for various catalytic processes. Furthermore, techniques like flow chemistry, particularly when coupled with methodologies like visible-light photochemistry, can enable reactions at a large scale with significantly reduced solvent volumes. organic-chemistry.org
The following table illustrates the potential benefits of a solvent-free approach compared to a traditional solvent-based method for a representative alkyne silylation reaction.
| Parameter | Conventional Solvent-Based Method | Solvent-Free (Mechanochemical) Method |
|---|---|---|
| Reaction Medium | Organic Solvent (e.g., THF, Toluene) | None (or minimal liquid-assisted grinding additive) |
| Waste Generation | High (includes solvent waste) | Minimal |
| Energy Input | Often requires heating/refluxing | Mechanical energy (milling/grinding) |
| Workup Procedure | Solvent extraction, evaporation | Direct isolation or simple washing |
Catalyst Recovery and Reusability
The synthesis of alkynylsilanes often relies on catalysts, many of which are based on expensive and scarce precious metals like platinum or rhodium. researchgate.net A crucial aspect of green synthetic design is the ability to recover and reuse these catalysts to improve economic viability and reduce the environmental burden of metal waste.
The primary strategy to achieve this is through heterogeneous catalysis , where the catalyst exists in a different phase from the reactants, typically as a solid in a liquid reaction mixture. allen.in This physical separation allows for straightforward recovery of the catalyst by simple filtration after the reaction is complete. Research has demonstrated the development of highly active heterogeneous platinum-supported catalysts for alkyne hydrosilylation. researchgate.net For example, platinum nanoparticles supported on metal oxides such as cerium(IV) oxide (CeO₂) and zirconium(IV) oxide (ZrO₂) have shown outstanding performance and stability, maintaining high activity over numerous reaction cycles. researchgate.net
In contrast, homogeneous catalysts , which are soluble in the reaction medium, offer high activity and selectivity but are notoriously difficult to separate from the product mixture. allen.in This limitation often leads to the loss of the catalyst and potential contamination of the final product. Research efforts to overcome this include anchoring homogeneous catalysts to solid supports, effectively converting them into heterogeneous systems.
An alternative strategy that aligns with green chemistry principles is the development of metal-free catalytic systems . These approaches circumvent the economic and environmental issues associated with transition metals. For the silylation of terminal alkynes, efficient metal-free systems have been developed using simple, inexpensive catalysts such as potassium bis(trimethylsilyl)amide (KHMDS) or quaternary ammonium (B1175870) salts. nih.govjyu.fichemistryviews.orgchemrxiv.org These methods proceed under mild conditions and avoid the need for costly and toxic metal catalysts, simplifying purification and reducing waste. chemistryviews.org
The reusability of a heterogeneous catalyst in a representative alkyne hydrosilylation reaction is highlighted in the data below.
| Catalytic Cycle | Catalyst System | Product Yield (%) |
|---|---|---|
| 1 | Pt on CeO₂ Support | 98 |
| 2 | Pt on CeO₂ Support | 97 |
| 3 | Pt on CeO₂ Support | 98 |
| 4 | Pt on CeO₂ Support | 96 |
| 5 | Pt on CeO₂ Support | 95 |
Note: Data is representative of catalyst performance in alkyne hydrosilylation as reported in the literature and illustrates the principle of reusability. researchgate.net
Chemical Reactivity and Transformation Mechanisms of Trimethyl Oct 1 Yn 3 Yl Silane
Functional Group Interconversions Involving Trimethyl(oct-1-yn-3-yl)silane
The internal alkyne moiety of this compound is susceptible to various addition reactions. The regioselectivity of these reactions is influenced by both the electronic effects of the trimethylsilyl (B98337) group and the steric bulk of the pentyl group.
Hydration: The acid-catalyzed hydration of internal alkynes typically yields ketones. lumenlearning.comlibretexts.orglibretexts.orgchemistrysteps.com For an unsymmetrical internal alkyne like this compound, this reaction is expected to produce a mixture of two regioisomeric ketones. The initial enol intermediate rapidly tautomerizes to the more stable keto form. lumenlearning.com
| Reaction | Reagents | Expected Products |
| Hydration | H₂O, H₂SO₄, HgSO₄ | A mixture of 1-(trimethylsilyl)octan-2-one and 3-(trimethylsilyl)octan-2-one |
Hydroboration: The hydroboration-oxidation of internal alkynes provides access to carbonyl compounds. youtube.commasterorganicchemistry.comlibretexts.orgorganicchemistrytutor.com The use of a bulky borane (B79455) reagent, such as disiamylborane (B86530) or 9-BBN, is common to prevent double addition across the triple bond. libretexts.org The regioselectivity is governed by steric and electronic factors, and for this compound, a mixture of products is anticipated.
| Reaction | Reagents | Expected Intermediate | Final Products (after oxidation) |
| Hydroboration-Oxidation | 1. Disiamylborane (Sia₂BH) or 9-BBN2. H₂O₂, NaOH | A mixture of vinylboranes | A mixture of 1-(trimethylsilyl)octan-2-one and 3-(trimethylsilyl)octan-2-one |
Halogenation: Alkynes react with halogens such as chlorine and bromine to form di- and tetra-halo compounds. The reaction proceeds through a halonium ion intermediate, and anti-addition is typically observed for the first addition, leading to a trans-dihaloalkene. youtube.comorganicchemistrytutor.com A second addition can occur to yield a tetrahaloalkane.
| Reaction | Reagents | Expected Products |
| Bromination (1 equiv.) | Br₂ | (E)-1,2-dibromo-3-(trimethylsilyl)oct-1-ene and (E)-2,3-dibromo-1-(trimethylsilyl)oct-1-ene |
| Bromination (2 equiv.) | Br₂ (excess) | 1,1,2,2-tetrabromo-3-(trimethylsilyl)octane and 2,2,3,3-tetrabromo-1-(trimethylsilyl)octane |
The carbon-silicon bond in alkynylsilanes is a versatile functional handle that can be cleaved or transformed.
Desilylation: The trimethylsilyl group can be readily removed through protodesilylation using fluoride (B91410) reagents like tetrabutylammonium (B224687) fluoride (TBAF) or basic conditions such as potassium carbonate in methanol. nih.govorganic-chemistry.org This reaction would convert this compound into oct-1-yne. This transformation is often employed to deprotect a terminal alkyne that was protected as a silylalkyne. nih.gov
| Reaction | Reagents | Expected Product |
| Protodesilylation | TBAF in THF or K₂CO₃ in MeOH | Oct-1-yne |
Transmetallation: Transmetallation involves the exchange of the silyl (B83357) group with a metal, typically to generate a more reactive organometallic reagent. wikipedia.org For instance, treatment of an alkynylsilane with an organolithium reagent can lead to a lithium acetylide. This process is fundamental in many coupling reactions where an alkynyl nucleophile is required. nih.gov
Coupling Reactions and Cross-Coupling Reactions Utilizing this compound
Alkynylsilanes are valuable substrates in a variety of carbon-carbon bond-forming reactions.
While terminal alkynes are more common in Sonogashira-type couplings, internal alkynylsilanes can also participate, often requiring specific conditions to activate the C-Si bond. gelest.comnih.gov These reactions typically involve a palladium catalyst and a copper(I) co-catalyst. Alternatively, desilylation followed by a standard Sonogashira coupling can be performed. researchgate.net
Copper salts can mediate the homo-coupling of alkynes (Glaser coupling) or the cross-coupling with other alkynes. cmu.eduacs.orgelsevierpure.com For this compound, these reactions would generally require prior desilylation to generate the terminal alkyne, which then forms a copper acetylide intermediate. However, direct coupling of alkynylsilanes mediated by copper(I) salts under specific conditions has also been reported. cmu.eduacs.orgelsevierpure.com
Cycloaddition Reactions and Rearrangements of this compound
The alkyne functionality in this compound can participate in various pericyclic reactions.
Cycloaddition Reactions: Alkynylsilanes are known to undergo cycloaddition reactions, such as the Diels-Alder reaction, where they can act as dienophiles. gelest.com The silyl group can influence the regioselectivity of the addition and can be a useful handle for further transformations of the resulting cycloadduct. nih.gov They can also participate in [3+2] cycloadditions with azides to form triazoles, although this is more common for terminal silylalkynes. gelest.com
Rearrangements: While no specific rearrangements of this compound itself are prominently documented, related silylated propargyl alcohols can undergo the Meyer-Schuster rearrangement to form α,β-unsaturated acylsilanes. gelest.com Therefore, derivatives of this compound, such as the corresponding propargyl alcohol, could potentially undergo such rearrangements.
[2+2], [3+2], and [4+2] Cycloadditions
Cycloaddition reactions are powerful tools for the construction of cyclic molecules. The reactivity of the silylated alkyne moiety in this compound is expected to be influenced by both the electronic effects of the trimethylsilyl group and the steric hindrance imparted by the pentyl group at the propargylic position.
[2+2] Cycloadditions:
The [2+2] cycloaddition of alkynes with alkenes to form cyclobutenes is a well-established photochemical or transition-metal-catalyzed process. In the context of this compound, a gold(I)-catalyzed reaction with an alkene such as α-methylstyrene could be envisioned. The trimethylsilyl group is known to direct the regioselectivity of such reactions, typically placing the silyl group on the resulting cyclobutene (B1205218) ring. The bulky pentyl group at the propargylic position is anticipated to sterically hinder the approach of the alkene, potentially leading to lower reaction rates compared to less substituted silylated alkynes.
A hypothetical study on the [2+2] cycloaddition of this compound with various alkenes could yield the following results:
| Entry | Alkene | Catalyst | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio |
| 1 | α-Methylstyrene | [Au(IPr)Cl]/AgSbF6 | Dichloromethane | 25 | 65 | 3:1 |
| 2 | Norbornene | [Au(IPr)Cl]/AgSbF6 | Dichloromethane | 25 | 72 | 5:1 |
| 3 | Cyclohexene | [Au(IPr)Cl]/AgSbF6 | Dichloromethane | 40 | 45 | 2:1 |
Table 1: Hypothetical Research Findings for the [2+2] Cycloaddition of this compound. This interactive table presents speculative data on the reaction of this compound with different alkenes, illustrating the potential impact of alkene structure on reaction efficiency and stereoselectivity.
[3+2] Cycloadditions:
The 1,3-dipolar cycloaddition, a type of [3+2] cycloaddition, is a versatile method for the synthesis of five-membered heterocycles. Silylated alkynes are known to react with various 1,3-dipoles, such as azides and nitrones. In a hypothetical reaction, this compound could react with benzyl (B1604629) azide (B81097) in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form a triazole. The regioselectivity of this reaction is typically high, leading to the 1,4-disubstituted triazole. The steric bulk of the pentyl group is not expected to significantly affect the outcome of this reaction, as the approach to the linear alkyne moiety is still relatively unhindered.
| Entry | 1,3-Dipole | Catalyst | Solvent | Temperature (°C) | Yield (%) | Regioisomer Ratio |
| 1 | Benzyl Azide | CuSO4·5H2O, Sodium Ascorbate | t-BuOH/H2O | 25 | 92 | >99:1 (1,4-isomer) |
| 2 | Phenylnitrone | None (Thermal) | Toluene | 110 | 78 | 4:1 |
| 3 | C,N-Diphenylnitrile Imine | Triethylamine | Dichloromethane | 0-25 | 85 | >95:5 |
Table 2: Predicted Outcomes for the [3+2] Cycloaddition of this compound. This interactive table showcases hypothetical results from the reaction of this compound with various 1,3-dipoles, highlighting the expected high efficiency and regioselectivity.
[4+2] Cycloadditions:
The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of organic synthesis for the formation of six-membered rings. imperial.ac.uk Silylated alkynes can act as dienophiles in these reactions. This compound, being an electron-rich alkyne due to the silyl group, would be expected to react readily with electron-poor dienes. For example, a reaction with tetracyclone (2,3,4,5-tetraphenylcyclopenta-2,4-dien-1-one) under thermal conditions would likely proceed to form a highly substituted benzene (B151609) derivative after extrusion of carbon monoxide. The steric hindrance from the pentyl group might necessitate higher reaction temperatures or longer reaction times.
| Entry | Diene | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Tetracyclone | Diphenyl ether | 250 | 4 | 88 |
| 2 | 1,2,3,4-Tetrachloro-5,5-dimethoxycyclopentadiene | Xylene | 140 | 12 | 75 |
| 3 | Anthracene | Toluene | 110 | 24 | 55 |
Table 3: Hypothetical Diels-Alder Reactivity of this compound. This interactive table presents speculative data for the [4+2] cycloaddition of this compound with various dienes, illustrating the potential influence of the diene's reactivity on the reaction conditions and yield.
Sigmatropic Rearrangements Involving this compound Scaffolds
Sigmatropic rearrangements are pericyclic reactions where a sigma bond migrates across a pi-system. wikipedia.org While this compound itself is not primed for a sigmatropic rearrangement, it can serve as a precursor to scaffolds that can undergo such transformations.
A notable example is the researchgate.netresearchgate.net-sigmatropic rearrangement, such as the Claisen or Cope rearrangement. wikipedia.org A derivative of this compound, for instance, an allyl ether formed at the C3 position, could potentially undergo a researchgate.netresearchgate.net-sigmatropic rearrangement. Specifically, conversion of the propargylic alcohol corresponding to this compound to an allyl ether would create a 1,5-enyne system. Upon heating, this could undergo a Claisen-type rearrangement to form an allenic ketone. The presence of the trimethylsilyl group could influence the electronic nature of the transition state and potentially the reaction rate.
| Entry | Substrate | Rearrangement Type | Conditions | Product Type | Yield (%) |
| 1 | Allyl (1-trimethylsilyloct-1-yn-3-yl) ether | researchgate.netresearchgate.net-Claisen | Toluene, 180°C, sealed tube | Allenic aldehyde | 70 |
| 2 | 3-Vinyl-1-trimethylsilyloct-1-en-3-ol | researchgate.netresearchgate.net-Oxy-Cope | KH, 18-crown-6, THF, 60°C | Unsaturated ketone | 85 |
| 3 | N-Allyl-N-(1-trimethylsilyloct-1-yn-3-yl)amine | researchgate.netresearchgate.net-Aza-Claisen | PdCl2(MeCN)2, 80°C | Allenic imine | 65 |
Table 4: Plausible Sigmatropic Rearrangements of this compound Derivatives. This interactive table provides hypothetical examples of sigmatropic rearrangements for derivatives of this compound, showcasing the versatility of this scaffold in pericyclic reactions.
Another potential sigmatropic rearrangement is the researchgate.netresearchgate.net-Wittig rearrangement. If the propargylic position of a this compound derivative is part of an ether linked to a group that can be deprotonated to form a carbanion, a researchgate.netresearchgate.net-rearrangement could occur to form a homopropargylic alcohol. The stereochemistry at the C3 position would be expected to influence the stereochemical outcome of the rearrangement.
Mechanistic Investigations of Reactions Involving Trimethyl Oct 1 Yn 3 Yl Silane
Elucidation of Reaction Pathways and Intermediates
Understanding the step-by-step sequence of bond-making and bond-breaking events, along with the transient species formed during a reaction, is fundamental to mechanistic chemistry. For reactions involving Trimethyl(oct-1-yn-3-yl)silane, a variety of pathways can be postulated based on the reactivity of analogous compounds.
Modern spectroscopic techniques are invaluable for monitoring the progress of chemical reactions in real time, providing insights into the consumption of reactants, the formation of products, and the appearance of any observable intermediates.
Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool for in-line reaction monitoring. magritek.compharmtech.comnih.gov By setting up a continuous flow of the reaction mixture through an NMR spectrometer, changes in the concentrations of various species can be tracked over time. For a hypothetical reaction of this compound, one could monitor the disappearance of its characteristic proton and carbon signals and the emergence of new signals corresponding to the product. For instance, in a protodesilylation reaction, the disappearance of the trimethylsilyl (B98337) group's signal would be a key indicator of reaction progress.
Other spectroscopic methods, such as Infrared (IR) and UV-Vis spectroscopy, can also be employed, particularly when there are significant changes in the functional groups or chromophores during the reaction. nih.gov For example, the disappearance of the alkyne C≡C stretch in the IR spectrum could be monitored.
Table 1: Hypothetical Spectroscopic Data for Monitoring a Reaction of this compound
| Spectroscopic Technique | Analyte | Key Signal to Monitor | Expected Change |
| ¹H NMR | This compound | Signal for (CH₃)₃Si- protons | Decrease in integral value |
| ¹³C NMR | This compound | Signals for alkynyl carbons | Disappearance and appearance of new signals |
| IR Spectroscopy | This compound | C≡C stretch | Decrease in absorbance |
Reactive intermediates are transient species that are formed in one step of a reaction and consumed in a subsequent step. Their low concentration and short lifetime often make them challenging to detect and characterize. nih.gov
In reactions of analogous propargylsilanes, several types of intermediates have been proposed. For instance, in transition metal-catalyzed reactions, organometallic intermediates are common. Rhodium-catalyzed reactions may proceed through alkynyl rhodium carbene intermediates. nih.gov Iridium-catalyzed silylations of alkynes have been shown to involve η³-allenyliridium intermediates, which are supported by kinetic data and DFT computations. nih.gov
Copper-catalyzed coupling reactions of alkynylsilanes are thought to proceed via the formation of alkynylcopper species. cmu.edu In other contexts, reactions involving electrophilic attack on the alkyne can lead to the formation of vinyl cation intermediates. researchgate.net
The identification of such intermediates often relies on a combination of low-temperature spectroscopic techniques (to increase their lifetime), trapping experiments (where a reagent is added to react specifically with the intermediate), and mass spectrometry. nih.govrsc.org Electrospray ionization mass spectrometry (ESI-MS) is particularly useful for detecting charged intermediates. nih.gov
Kinetic and Thermodynamic Studies of this compound Reactivity
Kinetic studies focus on the rates of chemical reactions, while thermodynamic studies examine the energy changes that occur. Together, they provide a comprehensive picture of the reaction's feasibility and speed.
The rate of a chemical reaction is often expressed by a rate law, which includes a rate constant (k) and the concentrations of the reactants raised to certain powers, known as the reaction orders. The determination of these parameters is a fundamental aspect of kinetic analysis.
By systematically varying the initial concentrations of the reactants (e.g., this compound and a co-reactant) and measuring the initial reaction rate, one can determine the order of the reaction with respect to each reactant. For example, if doubling the concentration of this compound doubles the reaction rate, the reaction is first order in this reactant. In some transition-metal-catalyzed reactions of related compounds, pseudo-zeroth-order kinetics with respect to the substrates have been observed, suggesting that the catalyst is saturated. acs.orgacs.org
Once the reaction orders are known, the rate constant (k) can be calculated from the experimental data. libretexts.orgekb.eg
Table 2: Hypothetical Kinetic Data for a Reaction of this compound
| Experiment | [this compound] (M) | [Co-reactant] (M) | Initial Rate (M/s) |
| 1 | 0.1 | 0.1 | 1.0 x 10⁻⁴ |
| 2 | 0.2 | 0.1 | 2.0 x 10⁻⁴ |
| 3 | 0.1 | 0.2 | 4.0 x 10⁻⁴ |
From this hypothetical data, the reaction would be first order in this compound and second order in the co-reactant.
The activation energy (Ea) is the minimum energy required for a reaction to occur. fsu.edu It can be determined by measuring the rate constant at different temperatures and applying the Arrhenius equation. fsu.edulibretexts.org A plot of ln(k) versus 1/T (where T is the absolute temperature) yields a straight line with a slope of -Ea/R, where R is the ideal gas constant. fsu.edulibretexts.org
Transition state theory provides a more detailed model of reaction rates, considering the properties of the transition state, which is the high-energy arrangement of atoms that exists at the peak of the reaction energy profile. johnhogan.infowikipedia.orgsketchy.com The Gibbs free energy of activation (ΔG‡) is a key parameter in this theory and is related to the rate constant. Computational methods, such as Density Functional Theory (DFT), are powerful tools for calculating the structures and energies of transition states and for mapping out the potential energy surface of a reaction. acs.orgnih.gov These calculations can provide valuable insights into the reaction mechanism and predict the activation energy. nih.gov
For a hypothetical reaction of this compound, DFT calculations could be used to model the transition state for various proposed pathways, helping to determine the most energetically favorable route.
Applications of Trimethyl Oct 1 Yn 3 Yl Silane in Advanced Organic Synthesis
Role as a Precursor in Natural Product Synthesis
Alkynylsilanes are valuable building blocks in the synthesis of natural products, offering a masked alkyne functionality that can be revealed or further functionalized under specific conditions. The trimethylsilyl (B98337) group can direct the stereochemical outcome of reactions at the triple bond and can be readily removed to furnish a terminal alkyne or replaced with other functionalities.
The controlled synthesis of complex carbon skeletons with high stereoselectivity is a cornerstone of natural product synthesis. Internal alkynylsilanes, such as trimethyl(oct-1-yn-3-yl)silane, can undergo a variety of stereoselective transformations. For instance, ruthenium-catalyzed hydrosilylation of internal alkynes can proceed with high regio- and stereoselectivity, yielding vinylsilanes that are versatile intermediates for cross-coupling reactions. The steric and electronic influence of the trimethylsilyl group can play a crucial role in directing the approach of reagents, thereby controlling the stereochemistry of the resulting olefin.
Furthermore, cycloaddition reactions involving silylacetylenes can exhibit high regioselectivity due to the directing effect of the silyl (B83357) group. This allows for the construction of cyclic and polycyclic systems with well-defined stereochemistry, which are common motifs in natural products.
Table 1: Examples of Stereoselective Reactions Applicable to Internal Alkynylsilanes
| Reaction Type | Catalyst/Reagent | Key Outcome | Potential Application |
|---|---|---|---|
| Hydrosilylation | Ruthenium complexes | Formation of stereodefined vinylsilanes | Precursors for cross-coupling reactions (e.g., Suzuki, Stille) |
| Cycloaddition [2+2+2] | Cobalt or Rhodium complexes | Regioselective formation of aromatic and heterocyclic rings | Construction of polycyclic natural product cores |
| Carbometalation | Copper or Nickel catalysts | Stereospecific addition across the alkyne | Formation of highly substituted alkenes |
The alkyne moiety is a feature of numerous biologically active natural products, exhibiting a range of activities including antitumor, antifungal, and antibacterial properties. This compound can serve as a precursor to such scaffolds. The trimethylsilyl group can be selectively removed late in a synthetic sequence to unmask the alkyne for further transformations or to be present in the final target molecule.
Alkynes are also key precursors for the synthesis of enediynes, a class of potent antitumor antibiotics. The strategic placement of a silyl-substituted alkyne allows for the controlled construction of the enediyne core.
Integration into Medicinal Chemistry and Pharmaceutical Synthesis
In medicinal chemistry, the introduction of specific functional groups can significantly impact the pharmacological properties of a molecule. The alkyne and silane (B1218182) moieties of this compound offer unique opportunities for the synthesis of novel pharmacologically relevant compounds.
Heterocyclic compounds are ubiquitous in pharmaceuticals. Silyl-substituted alkynes are valuable precursors for the synthesis of a wide variety of heterocycles. For example, transition metal-catalyzed reactions of alkynes can be employed in the construction of pyridines, quinolines, and other nitrogen-containing heterocycles. The silyl group can influence the regioselectivity of cyclization reactions, leading to the preferential formation of one isomer over another.
Silylcarbocyclization reactions, which involve the tandem addition of a silane and cyclization, can be used to construct highly functionalized heterocyclic systems bearing an exocyclic vinylsilane moiety, which is amenable to further synthetic transformations.
The alkyne functional group is a versatile handle in medicinal chemistry. It can participate in "click" chemistry, such as the copper-catalyzed azide-alkyne cycloaddition, to link different molecular fragments. This is particularly useful in the synthesis of complex molecules like proteolysis-targeting chimeras (PROTACs). This compound, after potential deprotection to the terminal alkyne, could be incorporated into such modular synthetic strategies.
Furthermore, the introduction of a silicon atom into a drug candidate can modulate its metabolic stability, lipophilicity, and other pharmacokinetic properties. Organosilicon compounds are increasingly being explored in drug discovery for this reason.
Table 2: Potential Applications in Medicinal Chemistry
| Application Area | Synthetic Transformation | Resulting Scaffold | Pharmacological Relevance |
|---|---|---|---|
| Heterocycle Synthesis | Metal-catalyzed cyclization | Pyridines, Quinolines, Indoles | Core structures in many drugs |
| Bioorthogonal Chemistry | Azide-Alkyne Cycloaddition | 1,2,3-Triazoles | Linkers for bioconjugation and PROTACs |
| Scaffold Diversification | Cross-coupling reactions | Substituted alkenes and arenes | Exploration of structure-activity relationships |
Contribution to Materials Science through Synthetic Pathways
Organosilane compounds are fundamental building blocks in materials science due to their unique electronic and physical properties. They are used in the synthesis of polymers, coatings, and other high-performance materials.
This compound, as a functionalized organosilane, can be envisioned as a monomer or a precursor to monomers for polymerization reactions. The alkyne functionality can undergo polymerization through various methods, including transition metal-catalyzed polymerization, to produce polyacetylenes. The presence of the silyl group can enhance the solubility and processability of the resulting polymers.
Furthermore, organosilanes are widely used as surface modifying agents and adhesion promoters. The reactive alkyne group in this compound could be utilized to anchor the molecule to a surface, while the silane portion can interact with inorganic substrates, providing a strong covalent linkage. This dual functionality is valuable in the development of composite materials and functional coatings. The crosslinking capabilities of organofunctional alkoxysilanes can also be harnessed to create durable, three-dimensional siloxane structures, imparting properties like water and heat resistance.
Precursor for Advanced Polymer Synthesis
The unique structural features of this compound make it a promising monomer for the synthesis of advanced polymers with tailored properties. The presence of the terminal alkyne provides a reactive handle for polymerization, while the trimethylsilyl group can influence the polymer's physical and chemical characteristics. Research in this area is exploring how the controlled polymerization of this and similar functionalized alkynes can lead to materials with novel electronic, optical, or mechanical properties.
The polymerization of silyl-containing alkynes can proceed through various mechanisms, including transition-metal-catalyzed polymerizations. The choice of catalyst and reaction conditions can significantly impact the resulting polymer's molecular weight, polydispersity, and microstructure. For instance, rhodium and palladium catalysts are often employed for the polymerization of terminal alkynes. The resulting polymers can feature a polyacetylene backbone, which is known for its potential in conductive and semi-conductive applications.
The incorporation of the trimethylsilyl group into the polymer structure can impart several advantageous properties. These include increased solubility in organic solvents, improved thermal stability, and enhanced processability. Furthermore, the silicon-carbon bond can be cleaved under specific conditions, offering a pathway for post-polymerization modification and the introduction of further functionalities.
Below is a table summarizing the potential polymer properties influenced by the incorporation of this compound:
| Property | Influence of Trimethylsilyl Group |
| Solubility | Enhances solubility in common organic solvents, facilitating polymer processing and characterization. |
| Thermal Stability | The presence of silicon can increase the thermal stability of the polymer backbone. |
| Processability | Improved solubility and thermal properties contribute to better processability for film and fiber formation. |
| Functionalization | The trimethylsilyl group can be a site for further chemical modification, allowing for the tuning of polymer properties. |
Derivatization for Functional Materials
Beyond its use as a monomer, this compound serves as a versatile platform for the synthesis of a wide array of functional materials through various derivatization reactions. The reactivity of both the alkyne and the trimethylsilyl group can be harnessed to introduce diverse functional moieties, leading to materials with specific applications in fields such as materials science and medicinal chemistry.
One common derivatization strategy involves the desilylation of the alkyne, which can be achieved using fluoride (B91410) reagents like tetrabutylammonium (B224687) fluoride (TBAF). This reaction regenerates the terminal alkyne, which can then participate in a host of subsequent transformations, including click chemistry reactions (e.g., copper-catalyzed azide-alkyne cycloaddition), Sonogashira coupling, and Glaser coupling. These reactions are instrumental in the construction of complex organic molecules, including pharmaceuticals, agrochemicals, and conjugated materials for electronics.
The alkyne moiety itself can also undergo a variety of addition reactions. For example, hydrosilylation, hydroboration, and hydrostannylation can introduce new functional groups at the alkyne, leading to the formation of vinylsilanes, vinylboranes, and vinylstannanes, respectively. These products are valuable intermediates in organic synthesis, enabling further cross-coupling reactions to build up molecular complexity.
The table below outlines some key derivatization reactions of this compound and their potential applications:
| Reaction | Reagents | Product Type | Potential Applications |
| Desilylation | Tetrabutylammonium fluoride (TBAF) | Terminal Alkyne | Click chemistry, Sonogashira coupling, synthesis of complex organic molecules. |
| Hydrosilylation | Platinum or rhodium catalysts, silanes | Vinylsilane | Cross-coupling reactions, synthesis of functionalized polymers. |
| Hydroboration | Borane (B79455) reagents (e.g., 9-BBN) | Vinylborane | Suzuki coupling, synthesis of alcohols and other functional groups. |
| Click Chemistry | Azides, copper catalyst | Triazole | Bioconjugation, materials science, drug discovery. |
Theoretical and Computational Studies of Trimethyl Oct 1 Yn 3 Yl Silane
Quantum Chemical Calculations
Electronic Structure and Bonding Analysis of Trimethyl(oct-1-yn-3-yl)silane
There are currently no published studies that have performed quantum chemical calculations to analyze the electronic structure and bonding characteristics of this compound. Such an analysis would typically involve methods like Density Functional Theory (DFT) or ab initio calculations to determine molecular orbital energies, electron density distribution, bond orders, and the nature of the silicon-carbon and carbon-carbon triple bonds within the molecule.
Computational Prediction of Reactivity and Selectivity
No computational studies predicting the reactivity and selectivity of this compound have been found in the current body of scientific literature. Predictive studies in this area would generally utilize computational models to identify likely sites for electrophilic or nucleophilic attack, predict reaction pathways, and estimate activation energies for potential chemical transformations.
Molecular Dynamics Simulations
Conformational Analysis and Intermolecular Interactions
There is no available research detailing molecular dynamics simulations for the conformational analysis of this compound. Such simulations would provide insights into the molecule's preferred three-dimensional shapes, the rotational barriers of its single bonds, and the non-covalent interactions that govern its intermolecular associations in various phases.
Solvent Effects on this compound Reactivity
Specific studies on the influence of solvents on the reactivity of this compound using molecular dynamics or other computational methods are not documented. Research in this area would typically involve simulating the molecule in different solvent environments to understand how solvent polarity and specific solvent-solute interactions might affect reaction rates and mechanisms.
Advanced Spectroscopic and Structural Characterization Methodologies for Trimethyl Oct 1 Yn 3 Yl Silane
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For Trimethyl(oct-1-yn-3-yl)silane, advanced NMR methods are crucial for unambiguous signal assignment and conformational analysis.
High-Field and Multi-Dimensional NMR Techniques
High-field NMR spectroscopy offers superior resolution and sensitivity, which is essential for resolving the complex spin systems present in this compound. One-dimensional ¹H and ¹³C NMR spectra provide initial structural information.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the trimethylsilyl (B98337) (TMS) group, the methylene (B1212753) and methyl groups of the octynyl chain, and the methine proton at the C3 position. The TMS protons typically appear as a sharp singlet at approximately 0.1-0.2 ppm due to the electropositive nature of silicon. The terminal methyl group of the octyl chain would resonate upfield, while the methylene groups would appear as complex multiplets in the 1.2-2.5 ppm region. The methine proton at C3, being adjacent to the sp-hybridized carbon, would likely appear around 2.5-3.0 ppm.
¹³C NMR: The carbon NMR spectrum provides key information about the carbon framework. The carbons of the TMS group will appear at a characteristic upfield chemical shift (around 0 ppm). The sp-hybridized carbons of the alkyne (C1 and C2) are expected to resonate in the range of 80-100 ppm. The C3 carbon, bearing the silyl (B83357) group, will be influenced by the silicon atom, and its chemical shift will be informative. The remaining carbons of the octyl chain will have characteristic shifts in the aliphatic region.
To overcome the limitations of one-dimensional NMR, multi-dimensional techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed.
COSY: A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons, allowing for the tracing of the proton connectivity throughout the octyl chain. For instance, the correlation between the methine proton at C3 and the neighboring methylene protons at C4 would be clearly visible.
HSQC: An HSQC spectrum correlates directly bonded proton and carbon atoms, enabling the unambiguous assignment of the ¹³C signals based on the already assigned ¹H spectrum.
A hypothetical data table summarizing the expected NMR chemical shifts is presented below.
| Atom Position | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |
| Si(CH ₃)₃ | ~0.15 (s, 9H) | ~ -1.0 |
| C1 (≡C-H) | Not Applicable | ~85.0 |
| C2 (C≡) | Not Applicable | ~95.0 |
| C3 (-CH-) | ~2.8 (m, 1H) | ~35.0 |
| C4 (-CH₂-) | ~1.5 (m, 2H) | ~31.0 |
| C5 (-CH₂-) | ~1.3 (m, 2H) | ~28.0 |
| C6 (-CH₂-) | ~1.3 (m, 2H) | ~22.0 |
| C7 (-CH₂-) | ~1.4 (m, 2H) | ~31.5 |
| C8 (-CH₃) | ~0.9 (t, 3H) | ~14.0 |
Solid-State NMR for Structural Confirmation
While solution-state NMR provides information on the averaged structure in a solvent, solid-state NMR (ssNMR) can offer insights into the molecular structure and packing in the crystalline or amorphous solid state. For this compound, ²⁹Si and ¹³C Cross-Polarization Magic Angle Spinning (CP-MAS) ssNMR experiments would be particularly valuable.
²⁹Si CP-MAS NMR: This technique is highly sensitive to the local environment of the silicon atom. The chemical shift of the silicon nucleus would confirm the presence of the trimethylsilyl group and could provide information about intermolecular interactions in the solid state.
¹³C CP-MAS NMR: The ¹³C ssNMR spectrum can reveal the presence of different conformers or polymorphs in the solid state, which would manifest as multiple peaks for a single carbon position. Anisotropic interactions, which are averaged out in solution, can also be observed, providing further structural details.
Mass Spectrometry (MS)
Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry for Precise Mass Determination
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound with a high degree of confidence, distinguishing it from other compounds with the same nominal mass. The expected exact mass can be calculated and compared with the experimental value.
| Compound | Molecular Formula | Calculated Exact Mass |
| This compound | C₁₁H₂₂Si | 182.1542 |
Tandem Mass Spectrometry for Fragmentation Pathway Elucidation
Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (typically the molecular ion) and its subsequent fragmentation through collision-induced dissociation (CID). The analysis of the resulting fragment ions provides valuable information about the molecule's structure and connectivity. The fragmentation of this compound is expected to be influenced by the presence of the trimethylsilyl group and the alkyne functionality.
Common fragmentation pathways for trimethylsilyl compounds involve the loss of a methyl group ([M-15]⁺) and the formation of the stable trimethylsilyl cation ([Si(CH₃)₃]⁺, m/z 73). Cleavage of the C-Si bond can also occur. The fragmentation of the octynyl chain would likely proceed through characteristic losses of alkyl radicals.
A proposed fragmentation table is presented below:
| m/z (predicted) | Proposed Fragment Ion |
| 182 | [M]⁺ (Molecular Ion) |
| 167 | [M - CH₃]⁺ |
| 111 | [M - Si(CH₃)₃]⁺ |
| 83 | [C₆H₁₁]⁺ (from cleavage of the octynyl chain) |
| 73 | [Si(CH₃)₃]⁺ |
Vibrational Spectroscopy (Infrared and Raman)
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups and molecular vibrations within a molecule. These techniques are complementary and offer a more complete picture of the vibrational modes.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the various functional groups present.
C≡C Stretch: A weak to medium intensity band is expected in the region of 2100-2260 cm⁻¹ for the carbon-carbon triple bond stretch. The position of this band can be influenced by the silyl substituent.
Si-C Stretch: A strong and characteristic band for the Si-C stretch of the trimethylsilyl group is expected around 840-860 cm⁻¹ and another in the 750-760 cm⁻¹ region.
C-H Stretches: Aliphatic C-H stretching vibrations from the octyl chain and the TMS group will appear in the 2850-3000 cm⁻¹ region.
CH₂ and CH₃ Bending: Bending vibrations for the methylene and methyl groups will be observed in the 1375-1470 cm⁻¹ range.
Raman Spectroscopy: Raman spectroscopy is particularly useful for observing non-polar bonds.
C≡C Stretch: The C≡C stretching vibration, which may be weak in the IR spectrum, is often strong in the Raman spectrum, providing confirmatory evidence for the alkyne functionality.
Si-C Stretch: The symmetric Si-C stretching vibration is also typically strong in the Raman spectrum.
A table of predicted characteristic vibrational frequencies is provided below.
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Spectroscopy |
| C-H Stretch (Aliphatic) | 2850 - 3000 | IR, Raman |
| C≡C Stretch | 2100 - 2260 | IR, Raman |
| CH₂/CH₃ Bend | 1375 - 1470 | IR, Raman |
| Si-C Stretch | 840 - 860, 750 - 760 | IR, Raman |
Analysis of Characteristic Functional Group Vibrations
Infrared (IR) spectroscopy is a powerful tool for identifying the characteristic functional groups within this compound. The vibrational frequencies of specific bonds provide a molecular fingerprint, allowing for structural confirmation and assessment of purity. The key functional groups in this molecule are the carbon-carbon triple bond (C≡C), the C-H bonds of the alkyl chain and the trimethylsilyl group, and the silicon-carbon (Si-C) bonds.
The C≡C stretching vibration in alkynylsilanes typically appears in a region of the IR spectrum that is relatively free from other absorptions, making it a highly diagnostic peak. For terminal alkynes, a sharp band corresponding to the ≡C-H stretch is also observed at higher wavenumbers. In the case of this compound, an internal alkyne, this ≡C-H stretch will be absent, but the C≡C stretch remains a key identifier. The trimethylsilyl group exhibits characteristic vibrations, notably the symmetric and asymmetric stretching and bending of the Si-CH₃ bonds. The Si-C bond vibrations are also present at lower frequencies.
Below is a table summarizing the expected characteristic infrared absorption frequencies for the functional groups present in this compound, based on data from analogous compounds.
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| C≡C (internal alkyne) | Stretching | 2180 - 2260 | Weak to Medium |
| C-H (sp³ alkyl) | Stretching | 2850 - 2960 | Strong |
| Si-CH₃ (trimethylsilyl) | Asymmetric Stretching | ~2960 | Medium |
| Si-CH₃ (trimethylsilyl) | Symmetric Stretching | ~2900 | Weak |
| Si-CH₃ (trimethylsilyl) | Symmetric Bending (umbrella) | 1250 - 1260 | Strong |
| Si-CH₃ (trimethylsilyl) | Rocking | 840 - 860 | Strong |
| Si-C (alkyl) | Stretching | 600 - 800 | Medium to Strong |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
In Situ Spectroscopic Monitoring of Reactions
The synthesis and subsequent reactions of this compound can be monitored in real-time using in situ spectroscopic techniques, primarily Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy. This method allows for the continuous tracking of reactant consumption and product formation without the need for sample extraction, providing valuable kinetic and mechanistic data.
For instance, in the synthesis of this compound via the silylation of oct-1-yn-3-ol followed by further modifications, ATR-FTIR can monitor the disappearance of the O-H stretching band of the alcohol precursor and the appearance of the characteristic Si-O or Si-C bands of the silylated intermediates and final product. The changes in the intensity of these specific absorption bands over time can be used to determine reaction rates and identify the presence of any transient intermediates.
Key advantages of using in situ ATR-FTIR for monitoring reactions involving this compound include:
Real-time data acquisition: Provides immediate feedback on the progress of the reaction.
Non-invasive monitoring: Does not perturb the reaction system.
Kinetic analysis: Allows for the determination of reaction orders, rate constants, and activation energies.
Mechanistic insights: Can help to identify reaction intermediates and byproducts.
X-ray Crystallography (for Crystalline Derivatives or Complexes)
While this compound is a liquid at room temperature, its crystalline derivatives or complexes can be analyzed using single-crystal X-ray crystallography. This powerful technique provides precise information about the three-dimensional arrangement of atoms in a crystal lattice, offering definitive insights into the molecule's absolute stereochemistry, conformation, and intermolecular interactions.
Determination of Absolute Stereochemistry
For a chiral molecule like this compound, determining its absolute stereochemistry is crucial. X-ray crystallography is the gold standard for this purpose. By analyzing the diffraction pattern of a single crystal of an enantiomerically pure derivative, the spatial arrangement of the atoms can be determined. The use of anomalous dispersion effects, particularly when heavier atoms are present in the crystal structure, allows for the unambiguous assignment of the absolute configuration (R or S) at the chiral center. The Flack parameter is a critical value calculated during the refinement of the crystal structure that indicates the correctness of the assigned absolute stereochemistry. A value close to zero for the correct enantiomer and close to one for the inverted structure confirms the assignment. nih.gov
Elucidation of Molecular Conformation and Packing
Beyond determining the absolute stereochemistry, X-ray crystallography reveals the preferred conformation of the molecule in the solid state. This includes the bond lengths, bond angles, and torsion angles that define the molecule's shape. For this compound derivatives, this would provide precise information on the geometry around the chiral center and the orientation of the trimethylsilyl and octynyl groups.
Furthermore, the analysis of the crystal packing reveals how the molecules arrange themselves in the crystal lattice. This is governed by intermolecular forces such as van der Waals interactions. Understanding the molecular packing is important for comprehending the material's physical properties, such as its melting point, solubility, and density. In the context of chiral molecules, the packing can also provide insights into chiral recognition phenomena at the molecular level.
A hypothetical table of crystallographic data for a derivative of this compound is presented below to illustrate the type of information obtained from an X-ray diffraction study.
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 10.123 |
| b (Å) | 12.456 |
| c (Å) | 18.789 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 2367.8 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.05 |
| Flack Parameter | 0.02(3) |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
Future Directions and Emerging Research Avenues for Trimethyl Oct 1 Yn 3 Yl Silane
Development of Novel Catalytic Systems for Transformations
There is currently no published research on the development of novel catalytic systems specifically for the transformation of Trimethyl(oct-1-yn-3-yl)silane. General research into the catalysis of internal alkynylsilanes is ongoing, with a focus on achieving high regio- and stereoselectivity in reactions such as hydrosilylation, cross-coupling, and cyclization. researchgate.net However, the influence of the specific alkyl chain and the position of the silyl (B83357) group in this compound on such catalytic processes has not been investigated.
Integration into Flow Chemistry and Continuous Manufacturing Processes
The application of flow chemistry to the synthesis and transformation of organosilanes is a growing field, offering advantages in terms of safety, efficiency, and scalability. acs.orgsailife.com Continuous manufacturing processes are particularly beneficial for exothermic reactions or when dealing with unstable intermediates. However, no studies have been found that detail the integration of this compound into such systems. Research in this area would be required to determine the optimal reactor design, reaction conditions, and potential benefits of using flow chemistry for this specific substrate.
Exploration of Sustainable and Biocatalytic Approaches
Sustainable chemistry and biocatalysis are increasingly important areas of chemical research. pnas.orgnih.govacs.org The use of enzymes or whole-cell systems for organosilicon transformations is an emerging field with the potential to offer environmentally benign synthetic routes. chemrxiv.orgresearchgate.net While biocatalysts are being explored for their ability to form or cleave silicon-carbon bonds and to act on silicon-containing molecules, there is no literature available on the application of these methods to this compound. The biocompatibility and reactivity of this compound within enzymatic systems are yet to be determined.
Applications in Emerging Fields of Chemical Science and Technology
Alkynes and organosilanes are valuable building blocks in various fields, including materials science, medicinal chemistry, and organic synthesis. acs.orgnih.govrsc.orgopenaccesspub.org Functionalized alkynes have been used in the development of novel polymers, as probes in chemical biology, and as precursors to complex molecular architectures. nih.govgelest.comacs.org Organosilicon compounds can impart unique electronic and physical properties to molecules and materials. researchgate.net Despite this broad potential, there are no specific applications of this compound reported in these or other emerging areas of science and technology.
Q & A
Basic Research Questions
Q. What synthetic strategies are commonly employed for preparing Trimethyl(oct-1-yn-3-yl)silane?
- Methodology : The compound can be synthesized via alkynylation reactions. For example, terminal alkynes are silylated using trimethylsilyl chloride in the presence of a base (e.g., Grignard reagents or LiHMDS). Purification typically involves precipitation from diethyl ether at low temperatures (–25°C) followed by vacuum drying, as demonstrated in analogous silane syntheses .
- Key Considerations : Monitor reaction progress using TLC (heptanes as eluent) and confirm product identity via - and -NMR. For example, the trimethylsilyl group exhibits a sharp singlet at δ 0.22 ppm in -NMR .
Q. How can researchers safely handle this compound in the laboratory?
- Safety Protocols :
- Inhalation : Move to fresh air immediately; administer artificial respiration if necessary .
- Skin/Eye Contact : Rinse with copious water for ≥15 minutes and seek medical attention .
- Storage : Store in a cool (0–6°C), dry environment under inert gas (e.g., N) to prevent moisture-induced degradation .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Analytical Workflow :
- NMR : The silyl group’s -NMR signal (δ ~0.2 ppm) and alkyne proton (δ ~2.5 ppm) are diagnostic. -NMR confirms the alkyne carbon at δ ~98–102 ppm .
- GC-MS : Use non-polar columns (e.g., DB-5) for retention time analysis. Compare with NIST reference spectra for validation .
Advanced Research Questions
Q. How does the steric bulk of the trimethylsilyl group influence the reactivity of the alkyne in cross-coupling reactions?
- Mechanistic Insight : The trimethylsilyl group acts as a protecting group, reducing alkyne acidity and preventing undesired side reactions (e.g., polymerization). Its steric bulk slows transmetallation in Sonogashira couplings but enhances regioselectivity in alkyne functionalization .
- Experimental Design : Compare reaction rates and yields using silylated vs. non-silylated alkynes under identical Pd-catalyzed conditions. Monitor by -NMR or GC-MS .
Q. What computational methods are suitable for predicting the electronic properties of this compound?
- Methodology :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to evaluate HOMO-LUMO gaps and electrostatic potential surfaces.
- Applications : Predict reactivity in radical reactions or electrophilic additions. Validate with experimental -NMR chemical shifts (e.g., alkyne carbons) .
Q. How can researchers resolve contradictions in reported reaction yields for silylated alkyne intermediates?
- Troubleshooting Framework :
- Purity Checks : Verify starting material purity via GC-MS or HPLC. Impurities in silane reagents (e.g., residual chloride) can inhibit catalysis .
- Moisture Control : Use molecular sieves or inert atmosphere to prevent hydrolysis of the silyl group, which reduces yields .
- Catalyst Screening : Test alternative catalysts (e.g., CuI vs. Pd(PPh)) to identify system-specific optimizations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
